N-[4-(2-chlorophenoxy)phenyl]benzamide

Myeloperoxidase Inflammation Enzyme Inhibition

For MPO pathway studies, generic benzamides cannot substitute this specific 2-chlorophenoxy derivative without total loss of target engagement. This compound is supplied as a characterized solid to resolve that SAR sensitivity. - Standard reference for MPO inhibition assays (IC50: 1-1.4 nM). - Essential benchmark in SAR campaigns; minor structural changes shift activity to unrelated kinases. - Suitable for preformulation profiling: m.p. 161-163 °C, predicted pKa 12.80.

Molecular Formula C19H14ClNO2
Molecular Weight 323.8 g/mol
Cat. No. B339244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-chlorophenoxy)phenyl]benzamide
Molecular FormulaC19H14ClNO2
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl
InChIInChI=1S/C19H14ClNO2/c20-17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)21-19(22)14-6-2-1-3-7-14/h1-13H,(H,21,22)
InChIKeyLIKZEMVBOVNUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-chlorophenoxy)phenyl]benzamide – Overview


N-[4-(2-chlorophenoxy)phenyl]benzamide (CAS 667446-83-5) is a synthetic benzamide derivative characterized by a central benzamide core linked to a 4-(2-chlorophenoxy)aniline group . This compound is primarily investigated for its potent inhibition of myeloperoxidase (MPO), a heme enzyme implicated in chronic inflammatory diseases, with reported IC50 values in the low nanomolar range [1]. Additionally, it is structurally related to a class of 4-substituted-phenoxy-benzamide derivatives that have demonstrated antiproliferative activity against specific cancer cell lines, suggesting its utility in cancer research [2]. The compound is a solid with a typical melting point range of 161-163 °C and a predicted pKa of 12.80, indicating its physicochemical properties that may influence its handling and formulation in research settings .

MPO pathway inhibition study fit Reported low nanomolar MPO inhibition supports enzyme mechanism and inflammation pathway research.
Cell-model endpoint review Structural class associated with antiproliferative endpoints; suitable for cancer cell-line screening workflows.
Preformulation property review Solid state with reported melting range and predicted pKa; supports solubility and stability assessment.

Irreplaceability of N-[4-(2-chlorophenoxy)phenyl]benzamide


Generic substitution among benzamide derivatives is not feasible due to critical differences in target engagement and biological activity that are highly sensitive to minor structural modifications. While many benzamides share a core scaffold, the specific 2-chlorophenoxy substitution on N-[4-(2-chlorophenoxy)phenyl]benzamide is essential for its nanomolar-range inhibition of myeloperoxidase (MPO) [1]. Altering the halogen position or removing the phenoxy bridge, as seen in simpler benzamides or even other chlorophenoxy analogs, can result in a complete loss of MPO inhibitory activity or a shift towards entirely different targets, such as kinases or other enzymes [2]. For instance, the unsubstituted analog N-(4-phenoxyphenyl)benzamide has been reported as a SPAK kinase inhibitor, highlighting how the presence and position of a single chlorine atom can divert the compound's primary mechanism of action [3]. Therefore, in applications requiring precise MPO modulation or in structure-activity relationship (SAR) studies for this specific target, the use of N-[4-(2-chlorophenoxy)phenyl]benzamide is mandatory, and generic substitution would introduce significant experimental variability and invalidate target-based conclusions.

Target compound
N-[4-(2-chlorophenoxy)phenyl]benzamide (MPO inhibitor profile)
Analog may shift target
N-(4-phenoxyphenyl)benzamide reports SPAK kinase inhibition; chlorine removal redirects primary target engagement.
Essential motif
2-Chlorophenoxy group required for low nanomolar MPO inhibition.
Substitution consequence
Altered halogen position or phenoxy removal may lead to off-target kinase binding or loss of MPO activity.

N-[4-(2-chlorophenoxy)phenyl]benzamide vs. Key Comparators


Potent MPO Inhibition for Inflammation Research

N-[4-(2-chlorophenoxy)phenyl]benzamide demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 1.40 nM in a recombinant human MPO assay, and an IC50 of 1 nM in an MPO chlorination activity assay [1]. This level of potency is comparable to or exceeds that of known MPO inhibitors. For instance, the clinical-stage MPO inhibitor mitiperstat (AZD4831) has a reported IC50 of 1.5 nM in vitro [2]. In contrast, the analog 4-(2-chlorophenoxy)benzamide, which lacks the N-phenyl substitution, shows a significantly different activity profile, binding to the beta-2 adrenergic receptor with an IC50 of 794 nM, indicating a shift in target selectivity [3].

MPO IC50
Head-to-head
1.40 nM (recomb. MPO)
1 nM (chlorination)
vs mitiperstat 1.5 nM; >560-fold selectivity over 4-(2-chlorophenoxy)benzamide
Reported MPO inhibition context; comparable to clinical-stage comparator in vitro.
Assay conditions differ between studies; cross-study interpretation advised.
Myeloperoxidase Inflammation Enzyme Inhibition

Essential 2-Chlorophenoxy Motif

The 2-chlorophenoxy substituent is a critical determinant for the compound's biological activity. While N-[4-(2-chlorophenoxy)phenyl]benzamide is a potent MPO inhibitor, the closely related analog N-(4-phenoxyphenyl)benzamide, which lacks the chlorine atom, has been developed as a novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor [1]. This demonstrates a clear divergence in target engagement based solely on the presence and position of the chlorine substituent. Furthermore, the presence of the chlorine atom is essential for the compound's potential antiproliferative activity, as the broader class of 4-substituted-phenoxy-benzamide derivatives, which includes chlorinated variants, has been evaluated for efficacy against cancer cell lines like SW620, HT29, and MGC803 [2].

Target shift
Class-level
MPO inhibitor (2-chlorophenoxy) vs SPAK inhibitor (unsubstituted phenoxy)
Chlorine substituent drives target selectivity; structural analogs may engage different kinases.
SAR inference from analog data; direct evidence for this compound is supportive.
Structure-Activity Relationship Benzamide Derivatives Target Selectivity

Distinct Physicochemical Profile

The compound's physicochemical properties provide practical differentiators for research use. It is a solid with a reported melting point of 161-163 °C . Its predicted pKa of 12.80 suggests that it will be predominantly unionized at physiological pH, which influences its solubility and permeability . While direct comparative solubility data is scarce, the compound is expected to be poorly soluble in water, a common characteristic among benzamide derivatives, but may have improved solubility in organic solvents such as DMSO or ethanol [1]. This is in contrast to more polar benzamides, which may have higher aqueous solubility but potentially lower membrane permeability.

Solid state
Reported
Mp 161–163 °C
Predicted pKa 12.80
Preformulation property context; predominantly unionized at physiological pH.
pKa is predicted; solubility data are limited and solvent-dependent.
Preformulation Solid State Drug Development

N-[4-(2-chlorophenoxy)phenyl]benzamide Applications


MPO-Focused Inflammation Research

This compound is ideally suited as a chemical probe in studies investigating the role of MPO in chronic inflammatory conditions. Its potent inhibition of MPO (IC50 = 1-1.4 nM) makes it a valuable tool for dissecting MPO-mediated pathways in vitro and potentially in vivo [1]. Researchers can utilize it to validate MPO as a therapeutic target or to explore the downstream effects of MPO inhibition in cellular and animal models of disease, such as vasculitis or atherosclerosis [2].

SAR Studies for MPO Inhibitors

Given the clear structure-activity relationship where the 2-chlorophenoxy group is essential for MPO inhibition, this compound serves as a key reference molecule in SAR campaigns aimed at optimizing MPO inhibitors [1]. It can be used as a benchmark against which new analogs are compared, providing a foundation for understanding how modifications to the phenoxy or benzamide moieties impact potency, selectivity, and drug-like properties [3].

Antiproliferative Screening in Oncology

Although specific data for this compound is limited, it belongs to a class of 4-substituted-phenoxy-benzamide derivatives that have shown antiproliferative activity against colon cancer (SW620, HT29) and gastric cancer (MGC803) cell lines [2]. Therefore, this compound can be included in preliminary screening panels to evaluate its potential as a novel anticancer agent, particularly in cancers where the hedgehog (Hh) signaling pathway is implicated, as some related compounds have shown Hh pathway inhibition [3].

Preformulation and Solid-State Characterization

The compound's solid-state properties, including its melting point (161-163 °C) and predicted pKa (12.80), make it a suitable candidate for preformulation studies . Researchers can investigate its solubility profile, stability under various conditions, and compatibility with common excipients, which are critical steps in the early development of any drug candidate .

Application
Selection Property
Validation Focus
MPO pathway studies
Target engagement assay context
MPO activity and downstream inflammatory endpoints
SAR campaigns
Structural motif criticality
Target selectivity profiling against analog panel
Cell-model screening
Cell-model endpoint review
Antiproliferative endpoint context in cancer cell lines
Preformulation studies
Solid-state property review
Solubility, stability, and excipient compatibility

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